NC2213
Description
Properties
Molecular Formula |
C24H27N3O11S2 |
|---|---|
Molecular Weight |
597.61 |
IUPAC Name |
2-((3-(3,5-bis((E)-4-nitrobenzylidene)-4-oxopiperidin-1-yl)-3-oxopropyl)thio)ethane-1-sulfonic acid dihydrate |
InChI |
InChI=1S/C24H23N3O9S2.2H2O/c28-23(9-10-37-11-12-38(34,35)36)25-15-19(13-17-1-5-21(6-2-17)26(30)31)24(29)20(16-25)14-18-3-7-22(8-4-18)27(32)33;;/h1-8,13-14H,9-12,15-16H2,(H,34,35,36);2*1H2/b19-13+,20-14+;; |
InChI Key |
ABOORZPMWQNZAY-HPKCLRQXSA-N |
SMILES |
O=S(CCSCCC(N1C/C(C(/C(C1)=C/C2=CC=C([N+]([O-])=O)C=C2)=O)=C\C3=CC=C([N+]([O-])=O)C=C3)=O)(O)=O.[H]O[H].[H]O[H] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NC-2213; NC 2213; NC2213 |
Origin of Product |
United States |
Molecular Target Identification and Characterization of Nc2213
Discovery and Validation as a Novel Methionine Aminopeptidase (B13392206) 2 (MetAP2) Inhibitor
NC2213 was identified as a novel inhibitor of Methionine Aminopeptidase 2 (MetAP2) through a screening process involving various small molecules, utilizing a cell proliferation (MTT) assay fishersci.ca. Chemically, this compound is known as 2-{3-[3,5-bis[4-nitrobenzylidene]-4-oxopiperidin-1-yl]-3-oxopropylsulfanyl}ethanesulfonic acid fishersci.cafishersci.at. Its structural framework, a 3,5-bis(benzylidene)-4-piperidone derivative, distinguishes it structurally from other known MetAP2 inhibitors like fumagillin (B1674178) wikipedia.orgfishersci.canih.gov.
The inhibitory potential of this compound was validated through its effects on human colon cancer HT29 cells. This compound demonstrated a dose-dependent inhibitory effect on HT29 cell proliferation, exhibiting an IC₅₀ value of 1.2 μM after 96 hours of treatment wikipedia.orgnih.gov. Furthermore, Western blot analysis revealed that treatment with this compound led to a dose-dependent decrease in MetAP2 protein expression in HT29 cells wikipedia.orgfishersci.canih.gov. These findings underscore this compound's efficacy as a MetAP2 inhibitor in a cellular context.
Table 1: Inhibitory Potency of this compound on HT29 Colon Cancer Cells
| Compound | Target | Cell Line | IC₅₀ (μM) | Duration |
| This compound | MetAP2 | HT29 | 1.2 | 96 hours |
Enzymological Characterization of MetAP2 Inhibition by this compound
While detailed direct enzyme kinetic parameters (such as Kᵢ or Vmax) for this compound's interaction with purified MetAP2 are not explicitly provided in the available literature, the observed IC₅₀ value of 1.2 μM in HT29 cell proliferation assays serves as a crucial indicator of its inhibitory potency wikipedia.orgnih.gov. This cellular IC₅₀ reflects the compound's ability to inhibit MetAP2 activity sufficiently to impact cell growth and viability. The dose-dependent reduction in MetAP2 protein expression further supports its role as an effective MetAP2 inhibitor within a biological system wikipedia.orgfishersci.canih.gov.
Methionine Aminopeptidase 2 (MetAP2) is a metalloprotease that requires divalent metal ions, typically cobalt or manganese, in its active site for catalytic activity nih.gov. The active site is characterized by conserved residues that coordinate these metal ions. While the precise molecular docking or direct binding mechanism of this compound to the MetAP2 active site is not fully elucidated in the provided information, its classification as a MetAP2 inhibitor implies an interaction that disrupts the enzyme's function.
Beyond its direct impact on MetAP2 expression, this compound has been shown to influence downstream cellular signaling pathways. Treatment of HT29 cells with this compound significantly decreased the phosphorylation of Src (pp60c-src), a myristoylated oncoprotein, at Tyr416 wikipedia.orgfishersci.canih.gov. Concurrently, it increased the phosphorylation of Src at Tyr527 wikipedia.orgfishersci.canih.gov. This modulation of Src phosphorylation suggests an intricate involvement of MetAP2 inhibition in regulating key cellular processes.
Furthermore, this compound's inhibitory action on MetAP2 leads to significant cellular consequences. In HT29 cells, treatment with 1.0 μM of this compound resulted in an arrest in the G2 phase of the cell cycle, followed by an induction in the percentage of cells undergoing apoptosis in the sub-G1 phase wikipedia.orgfishersci.canih.govfishersci.at. This demonstrates that this compound inhibits cell growth by inducing apoptosis and disrupting cell cycle progression, effects consistent with the known roles of MetAP2 in cell proliferation and survival wikipedia.orgfishersci.canih.govfishersci.at. The structural divergence of this compound from other MetAP2 inhibitors like fumagillin suggests that it may exert its inhibitory effects through a distinct binding mode or by influencing MetAP2 in a unique manner, contributing to its observed cellular outcomes fishersci.canih.govfishersci.at.
Cellular and Molecular Mechanisms of Action of Nc2213
Impact on Post-Translational Processing and Protein Synthesis Regulation Mediated by MetAP2
NC2213 has been identified as a novel inhibitor of MetAP2, distinct in its chemical structure from other known MetAP2 inhibitors like fumagillin (B1674178) wikipedia.orgatamanchemicals.com. Studies have demonstrated that treatment of HT29 cells with this compound leads to a dose-dependent decrease in MetAP2 expression fishersci.cawikipedia.org. This inhibition of MetAP2 by this compound is understood to disrupt critical protein processing, subsequently leading to alterations in cellular signaling pathways.
Table 1: Impact of this compound on MetAP2 Expression in HT29 Cells
| This compound Concentration | Effect on MetAP2 Expression | Reference |
| Dose-dependent | Decreased | fishersci.cawikipedia.org |
Modulation of Intracellular Signal Transduction Pathways by this compound
This compound exerts significant modulatory effects on various intracellular signal transduction pathways, notably impacting Src family kinase activity and potentially influencing other kinase cascades.
Regulation of Src Family Kinase Activity and Phosphorylation Patterns
Src family kinases (SFKs), particularly pp60c-src, are non-receptor tyrosine kinases that play a pivotal role in the pathogenesis of colorectal cancer, with their expression and activity often upregulated in these malignancies. Activation of SFKs is known to promote cancer cell proliferation, metastasis, and chemoresistance.
Table 2: Effects of this compound on Src (pp60c-src) in HT29 Cells
| Target/Parameter | Effect of this compound (1.0 µM) | Reference |
| Src Phosphorylation | Significantly Decreased | fishersci.cawikipedia.org |
| pp60c-src Expression | Inhibited | fishersci.cawikipedia.org |
| Phosphorylation at Tyr416 | Inhibited | fishersci.cawikipedia.org |
| Phosphorylation at Tyr527 | Increased | fishersci.cawikipedia.org |
Interactions with Other Kinase Cascades (e.g., AKT, ERK)
While direct, detailed mechanisms of this compound's interaction with AKT and ERK pathways are not extensively detailed in the provided literature snippets, there are indications of indirect or broader influences. MetAP2 inhibition, a primary mechanism of this compound, has been reported to suppress the activity of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This suggests that this compound's inhibition of MetAP2 could lead to downstream effects on ERK-related pathways, potentially impacting lipid and cholesterol biosynthesis. The compound this compound has been mentioned in the context of studies investigating AKT pathways in colon cancer cells, implying a potential, though not fully elucidated, connection.
Influence on p53 Pathway Components
The influence of this compound on p53 pathway components appears to be indirect, primarily through its effects on MetAP2 and subsequent cellular responses. MetAP2 inhibition has been associated with antiproliferative effects that are p53-dependent. Additionally, the broader class of dienone compounds, to which this compound belongs, has been linked to the accumulation of proteins such as p53 and p21Cip1, which are known proteasome substrates and are involved in cell cycle regulation. This suggests that this compound's impact on protein homeostasis, possibly via MetAP2 inhibition, could indirectly modulate p53-dependent cellular responses, including cell cycle arrest and apoptosis.
Cell Cycle Progression and Apoptotic Cascade Induction by this compound
This compound significantly impacts cell cycle progression and induces apoptotic cascades, contributing to its antiproliferative effects.
Analysis of Specific Cell Cycle Arrest Phases
Treatment of HT29 colon cancer cells with this compound at a concentration of 1.0 µM has been consistently shown to induce an arrest in the G2 phase of the cell cycle fishersci.cawikipedia.orgatamanchemicals.com. This G2 phase arrest is a critical checkpoint that prevents cells from entering mitosis. Furthermore, this G2 arrest is followed by a notable increase in the percentage of cells undergoing apoptosis, characterized by their presence in the sub-G1 phase fishersci.cawikipedia.orgatamanchemicals.com. Specifically, a 50% decrease in G1 phase cells was observed after 48 hours of treatment with 1.0 µM this compound wikipedia.org. While MetAP2 inhibition generally can block the cell cycle in the G1 phase, this compound's specific action in HT29 cells leads to a prominent G2 arrest.
Table 3: Effects of this compound (1.0 µM) on HT29 Cell Cycle Progression (48 hours)
| Cell Cycle Phase | Effect of this compound (1.0 µM) | Reference |
| G2 Phase | Arrest | fishersci.cawikipedia.orgatamanchemicals.com |
| Sub-G1 Phase | Increased (Apoptosis) | fishersci.cawikipedia.orgatamanchemicals.com |
| G1 Phase | Decreased (50%) | wikipedia.org |
The induction of apoptosis by this compound is a key mechanism underlying its observed growth inhibitory effects in HT29 cells fishersci.cawikipedia.org. The increase in cells in the sub-G1 phase is a hallmark of apoptotic induction fishersci.cawikipedia.orgatamanchemicals.com. MetAP2 inhibition has been linked to apoptosis induction, potentially involving caspase activation wikipedia.org. Apoptosis can be triggered by various intracellular stressors, such as mitochondrial oxidative stress, or by extrinsic factors, and cellular DNA damage can initiate a caspase-mediated apoptotic pathway.
Mechanisms of Programmed Cell Death Induction, including Caspase Activation
This compound has been shown to inhibit the growth of human colon cancer HT29 cells by inducing apoptosis, a form of programmed cell death. medchemexpress.comcreative-diagnostics.com Research indicates that treatment with this compound leads to an arrest in the G2 phase of the cell cycle, followed by an increase in the percentage of cells undergoing apoptosis in the sub-G1 phase. medchemexpress.comcreative-diagnostics.com This compound also dose-dependently decreases the expression of MetAP2. medchemexpress.comcreative-diagnostics.com
The induction of apoptosis by this compound is correlated with the involvement of caspases. creative-diagnostics.com Caspases are a family of cysteine proteases that serve as critical mediators of apoptosis, orchestrating the systematic dismantling of the cell. scholarsportal.infodiva-portal.orgthermofisher.comecancer.org These enzymes exist as inactive precursors, known as procaspases, which are activated through proteolytic cleavage, often by other caspases, thereby initiating a proteolytic cascade. scholarsportal.infocellsignal.com
Apoptotic pathways typically converge on the activation of initiator caspases (such as caspase-8 and caspase-9), which then cleave and activate downstream effector (or executioner) caspases, including caspase-3 and caspase-7. medchemexpress.comcreative-diagnostics.comscholarsportal.infocellsignal.comabeomics.comsartorius.comresearchgate.netbio-rad-antibodies.comwikipedia.org Activated effector caspases are responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical changes observed during apoptosis, such as DNA fragmentation and cytoskeletal reorganization. creative-diagnostics.comscholarsportal.infobio-rad-antibodies.com Caspase-3 activation, in particular, is widely recognized as a key marker of apoptotic cell death. creative-diagnostics.comsartorius.com
While the precise cascade of caspase activation directly triggered by this compound has not been fully elucidated in the provided research, its demonstrated ability to induce apoptosis in cancer cells strongly suggests its engagement with these fundamental apoptotic pathways. The inhibition of MetAP2 by this compound is linked to apoptosis, and a correlation between MetAP2 and apoptosis through caspases has been noted. creative-diagnostics.com
Investigation of Effects on the Ubiquitin-Proteasome System (UPS)
The Ubiquitin-Proteasome System (UPS) is a crucial cellular pathway responsible for the targeted degradation of intracellular proteins, playing a vital role in maintaining cellular homeostasis and regulating various biological processes, including cell cycle progression, transcription, and signal transduction. thermofisher.comecancer.orgcellsignal.comabeomics.comsartorius.commdpi.com Dysregulation of the UPS is frequently associated with various pathological conditions, including cancer, making it a significant target for therapeutic intervention. ecancer.orgabeomics.com
This compound belongs to the class of dienone compounds, which are known to target the ubiquitin-proteasome system. thno.orgresearchgate.net Inhibition of the UPS has been consistently associated with the induction of cell death. thno.org Gene expression profiling experiments have shown that dienone compounds induce responses characteristic of UPS inhibition, and cellular reporter protein experiments have confirmed that proteasome inhibition is linked to cell death. thno.org
In addition to its role as a MetAP2 inhibitor, this compound has been observed to influence intracellular signaling systems. Notably, this compound inhibits the phosphorylation of Src, a kinase involved in various cellular processes, including cell-cycle progression. creative-diagnostics.comdiva-portal.orgresearchgate.net This modulation of Src phosphorylation by this compound suggests its broader impact on protein regulation pathways within the cell.
Further detailed research findings on the effects of this compound on the UPS are presented in the table below, summarizing its known interactions and the broader implications of UPS targeting by related compounds.
Table 1: Summary of Research Findings Related to this compound and Cellular Mechanisms
| Mechanism/Effect | Description of Finding | Relevant Citation |
| Apoptosis Induction | Inhibits growth of HT29 human colon cancer cells by inducing apoptosis. | medchemexpress.comcreative-diagnostics.com |
| Cell Cycle Arrest | Induces G2 phase arrest followed by apoptosis in the sub-G1 phase in HT29 cells. | medchemexpress.comcreative-diagnostics.com |
| MetAP2 Inhibition | Acts as a novel methionine aminopeptidase (B13392206) 2 (MetAP2) inhibitor; dose-dependently decreases MetAP2 expression. | medchemexpress.comebi.ac.ukcreative-diagnostics.com |
| Caspase Involvement | Apoptosis induced by this compound is correlated with caspase mechanisms. | creative-diagnostics.com |
| Src Phosphorylation | Inhibits phosphorylation of Src (specifically at Tyr416 while increasing at Tyr527). | medchemexpress.comcreative-diagnostics.comresearchgate.net |
| UPS Targeting (Class) | Belongs to dienone compounds, a class known to target the ubiquitin-proteasome system. | thno.orgresearchgate.net |
| UPS Inhibition Outcome | UPS inhibition is associated with cell death. | thno.org |
Advanced Methodologies in Nc2213 Research
Genetic and Proteomic Screening Techniques Applied to NC2213 Targets
RNA Interference and CRISPR-based Functional Genomics for MetAP1 and MetAP2
RNA interference (RNAi) and CRISPR-based functional genomics represent powerful tools for investigating gene function by systematically perturbing gene expression and observing resulting cellular phenotypes. RNAi, typically involving short interfering RNA (siRNA) knockdown experiments, and CRISPR/Cas9 systems, capable of precise genome editing including gene knockouts, enable high-throughput screening approaches to identify genes critical for specific biological processes.
In the context of MetAP1 and MetAP2 research, these methodologies have been instrumental in understanding their roles in cellular proliferation and their sensitivity to inhibitors like this compound. Methionine aminopeptidases (MetAPs), including MetAP1 and MetAP2, are metalloproteases responsible for the co-translational removal of the initiator methionine from newly synthesized proteins, a process essential for protein maturation.
Studies utilizing degradome-wide genetic interference screening, which includes both shRNA and CRISPR screens, have identified MetAP1 and MetAP2 as significant determinants of breast cancer cell growth. Specifically, the knockdown of either MetAP1 or MetAP2 has been shown to sensitize murine and human breast cancer cells, as well as human hepatocellular carcinoma and colorectal cancer cells, to phosphoinositide 3-kinase (PI3K) inhibition, demonstrating synergistic effects.
Further genome-wide CRISPR screens have highlighted MetAP1 and MetAP2 as critical genes influencing sensitivity or resistance to pharmacologic MetAP2 inhibition, using compounds such as M8891 and TNP-470. While MetAP1 and MetAP2 exhibit overlapping substrate specificity, they possess low sequence similarity and can be functionally redundant in some eukaryotic organisms, such as Saccharomyces cerevisiae and Arabidopsis thaliana. For instance, the simultaneous knockdown of MetAP1 and MetAP2 in Saccharomyces cerevisiae results in nonviable yeast strains, underscoring their essential roles. The tumor-suppressive actions of MetAP2 inhibitors in various in vitro and in vivo cancer models, including breast carcinoma, further validate MetAP2 as a therapeutic target.
Table 1: Impact of MetAP1/MetAP2 Knockdown on Cancer Cell Sensitivity to PI3K Inhibition
| Cell Line Type | MetAP Gene Knockdown | Effect on PI3K Inhibition Sensitivity | Observed Synergy | Reference |
| Murine Breast Cancer | MetAP1 or MetAP2 | Sensitization | Yes | |
| Human Breast Cancer | MetAP1 or MetAP2 | Sensitization | Yes | |
| Human Hepatocellular Carcinoma | MetAP1 or MetAP2 | Sensitization | Partly synergistic | |
| Colorectal Cancer | MetAP1 or MetAP2 | Sensitization | Partly synergistic |
Proteomic Strategies for Target Identification and Validation
Proteomic strategies are indispensable in drug discovery for identifying and validating the molecular targets of novel compounds and for discovering biomarkers. These advanced methodologies provide a comprehensive view of protein expression, modifications, and interactions within complex biological systems.
Key proteomic techniques employed for target identification and validation include:
Mass Spectrometry (MS)-based Proteomics: High-resolution mass spectrometry, encompassing proteomics, metabolomics, and lipidomics, is fundamental. Targeted quantitative proteomics, in particular, allows for the precise and consistent quantification of specific proteins of interest, even low-abundance species, from various biological samples, including cell lines, xenograft models, and patient tissues or fluids.
Chemoproteomics: This subfield leverages chemical probes to study protein-small molecule interactions on a proteome-wide scale. Approaches include affinity-based target profiling (where compounds are conjugated to a matrix to pull down binding proteins for MS analysis), activity-based protein profiling (ABPP, using small-molecule probes to label enzyme active sites), and proteome-wide chemical and thermal stability profiling (SPROX and TPP, which measure drug-induced changes in protein stability).
In the investigation of this compound, proteomic approaches have been pivotal. Western blot analysis, a common proteomic technique, revealed that treatment of HT29 colon cancer cells with this compound led to a dose-dependent decrease in MetAP2 expression. researchgate.netnih.gov This finding directly supports this compound's role as a MetAP2 inhibitor.
Furthermore, this compound has been shown to inhibit the phosphorylation of Src (pp60c-src), a myristoylated oncoprotein. Specifically, Western blot analysis demonstrated that 1.0 µM of this compound significantly decreased phosphorylation at Tyr416 of pp60c-src while increasing phosphorylation at Tyr527. researchgate.netnih.gov The observed decrease in MetAP2 expression and pp60c-src phosphorylation in this compound-treated cells highlights the utility of proteomic methods in characterizing the compound's molecular effects and identifying pharmacodynamic markers of MetAP2 inhibition. Mass spectrometry has also been utilized to identify targets of dienone compounds, a class to which this compound belongs, such as AKT.
Table 2: Proteomic Findings on this compound's Impact in HT29 Cells
| Target Protein | Effect of this compound Treatment (48 hours) | Concentration | Methodology | Reference |
| MetAP2 Expression | Dose-dependent decrease | Various concentrations | Western blot | researchgate.netnih.gov |
| pp60c-src Phosphorylation (Tyr416) | Significant decrease | 1.0 µM | Western blot | researchgate.netnih.gov |
| pp60c-src Phosphorylation (Tyr527) | Increase | 1.0 µM | Western blot | researchgate.netnih.gov |
Structure Activity Relationship Sar Studies of Nc2213 and Analogues
Elucidation of Key Pharmacophoric Features Critical for MetAP2 Inhibitory Activity
NC2213 has demonstrated potent MetAP2 inhibitory activity, as evidenced by its ability to inhibit human colon cancer cell lines (HCCL) in a dose-dependent manner, with an IC₅₀ value of 1.2 µM fishersci.caresearchgate.netnih.govresearchgate.net. Beyond its direct inhibitory effect on MetAP2 expression, this compound also influences downstream signaling pathways. Specifically, treatment with this compound leads to a dose-dependent decrease in MetAP2 expression in HT29 cells nih.govnih.govnih.gov. Furthermore, it significantly reduces the phosphorylation of Src, a myristoylated oncoprotein, by decreasing phosphorylation at Tyr416 while increasing phosphorylation at Tyr527 nih.govnih.govnih.gov. This suggests that the structural features of this compound are critical not only for direct MetAP2 interaction but also for modulating associated cellular processes. The dienone pharmacophore, acting as an electrophile, is a common feature among compounds that exhibit similar biological activities, potentially by reacting with thiols within biological systems wikipedia.org.
Systematic Structural Modifications and Their Impact on Biological Activity and Selectivity
While the literature highlights this compound as a potent MetAP2 inhibitor and notes its structural divergence from fumagillin (B1674178), detailed systematic structural modification studies specifically on this compound and their direct impact on its MetAP2 inhibitory activity and selectivity are not extensively elaborated in the provided search results. The existing information primarily focuses on the compound's initial identification and its observed biological effects.
However, the broader field of MetAP2 inhibitor development involves extensive SAR studies on various compound classes. For instance, studies on other MetAP2 inhibitors have shown that molecules with larger side chains can exhibit greater selectivity towards MetAP2 over MetAP1, owing to the smaller active site pocket of MetAP1 fishersci.caresearchgate.net. Analogues of fumagillin, such as TNP-470 and PPI-2458, have been developed, demonstrating strong anti-angiogenic properties and improved potency fishersci.caresearchgate.netmdpi.comresearchgate.netwaocp.orgnih.gov. Similarly, reversible MetAP2 inhibitors like indazole and pyrazolo[4,3-b]indole derivatives have been designed, with SAR studies guiding the elaboration of their core structures to achieve potent and efficient inhibition mdpi.comherts.ac.uk.
Computational Approaches in Rational Design of Novel this compound Analogues
Computational methodologies play a significant role in the rational design and optimization of MetAP2 inhibitors. These approaches enable the prediction of binding modes, assessment of binding affinities, and elucidation of key molecular interactions between inhibitors and the MetAP2 enzyme researchgate.netmdpi.com.
General computational strategies applied to MetAP2 inhibitors include:
Pharmacophore-based virtual screening: This method identifies compounds from large databases that possess the essential spatial and electronic features required for MetAP2 inhibition fishersci.caresearchgate.net.
Molecular docking: Docking studies are used to predict how a ligand binds within the active site of a target protein, revealing crucial interactions such as hydrogen bonding, hydrophobic interactions, and metal coordination fishersci.caresearchgate.netmdpi.com. For example, molecular docking calculations using AutoDock4 have been performed to predict the binding mode and energy of potential MetAP2 inhibitors fishersci.caresearchgate.net.
Molecular dynamics (MD) simulations: These simulations are employed to examine the stability of ligand-binding modes over time, providing insights into the dynamic interactions between the inhibitor and the enzyme researchgate.net.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: Computational tools are utilized to assess the drug-like properties of potential inhibitors, helping to filter out compounds with unfavorable pharmacokinetic profiles early in the drug discovery process fishersci.ca.
While specific detailed computational studies focusing solely on the rational design of novel this compound analogues are not explicitly detailed in the provided search results, the initial identification of this compound itself was part of a drug design strategy involving structural modification. This implies that computational methods may have been instrumental in its inception or in guiding the development of its related curcumin-like structures. The general application of these computational techniques to MetAP2 inhibitors suggests their potential for further optimizing this compound and its derivatives.
Broader Implications and Future Research Trajectories for Nc2213
NC2213 as a Chemical Probe for Fundamental MetAP2 Biology
Chemical probes are essential tools for dissecting the roles of specific proteins in complex biological systems. This compound, as a potent inhibitor of MetAP2, serves as such a tool to investigate the multifaceted functions of this critical enzyme. MetAP2 is known to play a crucial role in the post-translational processing of newly synthesized proteins by removing the N-terminal methionine. This process is vital for the proper function and maturation of a significant portion of the proteome.
The inhibition of MetAP2 by compounds like this compound has been instrumental in confirming its role in angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. syndevrx.com By observing the downstream cellular effects of this compound treatment, researchers can elucidate the specific substrates of MetAP2 and the signaling pathways it regulates. For instance, the use of MetAP2 inhibitors has helped to establish the enzyme as a key regulator of cell proliferation and survival in various cancer models. nih.govnih.gov The study of this compound can, therefore, contribute to a more comprehensive understanding of the fundamental biological processes governed by MetAP2, extending beyond its enzymatic activity to its role in cellular signaling and homeostasis.
Exploration of Mechanistic Insights in Preclinical Biological Systems
Preclinical studies with this compound have provided significant insights into its mechanism of action, particularly in the context of human colon cancer. In HT29 cells, a human colon cancer cell line, this compound has been shown to be a potent inhibitor of cell growth. nih.gov Its mechanism is multifaceted, impacting several key cellular processes.
One of the primary effects of this compound is the dose-dependent decrease in the expression of MetAP2. nih.gov This reduction in the target enzyme leads to a cascade of downstream effects. Cell cycle analysis of HT29 cells treated with this compound revealed an arrest in the G2 phase, which is a critical checkpoint before mitosis. nih.govdntb.gov.ua This cell cycle arrest is followed by the induction of apoptosis, or programmed cell death, as evidenced by an increase in the percentage of cells in the sub-G1 phase. nih.govdntb.gov.ua
These findings highlight the intricate molecular mechanisms through which this compound exerts its anti-proliferative and pro-apoptotic effects in preclinical models.
Table 1: Mechanistic Effects of this compound in HT29 Human Colon Cancer Cells
| Cellular Process | Observation | Reference |
| MetAP2 Expression | Dose-dependent decrease in MetAP2 protein levels. | nih.gov |
| Cell Cycle | Arrest in the G2 phase. | nih.govdntb.gov.ua |
| Apoptosis | Induction of apoptosis, indicated by an increase in the sub-G1 cell population. | nih.govdntb.gov.ua |
| Src Phosphorylation | Decreased phosphorylation at Tyr416 and increased phosphorylation at Tyr527. | nih.gov |
| Src Expression | Inhibition of pp60c-src expression. | nih.gov |
Identification of Resistance Mechanisms and Adaptive Cellular Responses
While there is no direct research on resistance mechanisms to this compound, studies on other MetAP2 inhibitors provide valuable insights into potential adaptive cellular responses. The development of resistance is a common challenge in cancer therapy, and understanding how cells might evade the effects of MetAP2 inhibition is crucial for the future development of this class of compounds.
A genome-wide CRISPR screen conducted with the MetAP2 inhibitor M8891 in various cancer cell lines identified the tumor suppressor p53 and the related enzyme MetAP1 as key determinants of sensitivity and resistance. aacrjournals.org The loss of p53 function, a common event in many cancers, was found to confer resistance to MetAP2 inhibition. aacrjournals.org This suggests that the anti-proliferative effects of MetAP2 inhibitors may be, in part, mediated through a p53-dependent pathway.
Furthermore, the study highlighted a potential functional redundancy between MetAP1 and MetAP2. aacrjournals.org Cells with decreased MetAP1 expression were more sensitive to MetAP2 inhibitors, suggesting that the total level of methionine aminopeptidase (B13392206) activity may be a critical factor in determining cellular response. aacrjournals.org Therefore, it is plausible that cancer cells could develop resistance to this compound by upregulating MetAP1 expression or by acquiring mutations in the p53 pathway. Further research is needed to specifically investigate these potential resistance mechanisms for this compound.
Emerging Research Questions and Methodological Advancements for Related Chemical Entities
The research on this compound and other 3,5-bis(benzylidene)-4-piperidone derivatives has spurred new research questions and the need for methodological advancements. A significant area of interest is the development of analogs with improved potency and tumor selectivity. nih.govnih.gov Studies on related compounds have shown that modifications to the benzylidene rings and the piperidone core can significantly impact their cytotoxic properties and their ability to overcome multi-drug resistance. nih.govresearchgate.net
A key emerging research question is how to optimize the therapeutic window of these compounds, maximizing their anti-cancer effects while minimizing toxicity to normal cells. This involves a deeper understanding of their structure-activity relationships and their pharmacokinetic and pharmacodynamic properties. nih.gov
Methodologically, the development of more sophisticated preclinical models, such as patient-derived xenografts and organoids, will be crucial for evaluating the efficacy of new analogs in a more clinically relevant setting. Additionally, advanced imaging techniques can be employed to monitor the in vivo effects of these compounds on tumor growth and angiogenesis.
Furthermore, exploring the potential of these compounds to modulate the tumor microenvironment and to be used in combination with other therapies, such as immunotherapy or conventional chemotherapy, represents a promising avenue for future research. The investigation of conjugates of 3,5-bis(arylidene)-4-piperidones with other bioactive molecules is also an active area of research, aiming to create novel agents with enhanced and targeted anti-tumor effects. mdpi.com
Q & A
Q. How should researchers design dose-response experiments to evaluate NC2213’s cytotoxic effects in vitro?
- Methodological Answer : Begin with a concentration range spanning 0.25–5.0 μM, as prior studies show a linear reduction in cell viability (HT29 colon cancer cells) within this range . Include a negative control (untreated cells) and triplicate technical replicates to account for variability. Use spectrophotometric assays (e.g., A550–A690 nm absorbance) to quantify viability, ensuring error bars represent standard deviation for rigor . Validate results with complementary assays (e.g., ATP-based viability tests) to confirm specificity.
Q. What statistical approaches are recommended for analyzing this compound’s concentration-dependent effects?
- Methodological Answer : Employ one-way ANOVA with post-hoc Tukey tests to compare viability across concentrations, as these methods account for multiple comparisons and inter-group variability . Precalculate sample sizes using power analysis (α=0.05, power=0.8) to ensure statistical robustness. For non-normal distributions, non-parametric tests (e.g., Kruskal-Wallis) are advised .
Q. How can reproducibility be ensured in this compound-related experiments?
- Methodological Answer : Document all protocols in line with NIH preclinical guidelines, including reagent batch numbers, incubation times, and equipment calibration details . Share raw data and analysis scripts in supplementary materials. Independent validation by a second lab using identical cell lines and assay conditions is critical to confirm findings .
Advanced Research Questions
Q. How can contradictions in this compound’s efficacy across different cancer models be resolved?
- Methodological Answer : Conduct comparative studies using isogenic cell lines or patient-derived organoids to isolate variables (e.g., genetic backgrounds, metabolic states). Apply data triangulation by combining transcriptomic profiling (e.g., RNA-seq) with functional assays (e.g., methionine aminopeptidase 2 activity measurements) to identify context-dependent mechanisms . Cross-validate findings with publicly available datasets (e.g., GDSC or CCLE) to assess generalizability .
Q. What frameworks optimize hypothesis generation for this compound’s mechanism of action studies?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. For example:
Q. How can this compound research findings be systematically integrated into existing literature?
- Methodological Answer : Perform a systematic review using PRISMA guidelines to aggregate data on MAP2 inhibitors. Use tools like VOSviewer for bibliometric analysis to map knowledge gaps (e.g., this compound’s efficacy in hypoxia vs. normoxia). Cross-reference with mechanistic studies on structural analogs (e.g., fumagillin) to propose unified signaling pathways .
Data Analysis & Interpretation
Q. What methods address variability in this compound’s cell viability assays (e.g., outlier data points)?
Q. How can researchers differentiate this compound’s direct vs. indirect effects on cellular pathways?
- Methodological Answer : Combine genetic knockdown (e.g., CRISPR/Cas9 targeting MAP2) with time-resolved pharmacodynamic studies. Perform phosphoproteomic profiling at multiple timepoints (0–24h post-treatment) to distinguish primary targets from downstream effects .
Experimental Design & Reporting
Q. What are the minimum reporting standards for this compound preclinical studies?
- Methodological Answer : Follow ARRIVE 2.0 guidelines: report sample-size justification, randomization, blinding, and exclusion criteria. Include full chemical characterization (e.g., HPLC purity, NMR spectra) in supplementary materials . Disclose conflicts of interest and funding sources per ICMJE standards .
Q. How to balance brevity and completeness in this compound methodology sections?
- Methodological Answer :
Use structured subheadings (e.g., Cell Culture, Compound Preparation, Assay Conditions) for clarity. Reference established protocols (e.g., “Cell viability was assessed as in Smith et al., 2020”) and detail only novel or modified steps. Provide extended methods in supplementary files with hyperlinks in the main text .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
